Cas no 41827-86-5 (2,3-Dichloro-4-methoxybenzaldehyde)
2,3-Dichloro-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dichloro-4-methoxybenzaldehyde
- 2,3-Dichlor-4-methoxy-benzaldehyd
- SCHEMBL4898660
- dichloro-4-methoxybenzenealdehyde
- DA-27447
- UMGXHVUVCWTIDX-UHFFFAOYSA-N
- CS-0364918
- 2, 3-Dichloro-4-methoxybenzaldehyde
- 41827-86-5
- MFCD22493491
- E85002
- DTXSID60515266
-
- Inchi: 1S/C8H6Cl2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
- InChI Key: UMGXHVUVCWTIDX-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=O)C=CC=1OC)Cl
Computed Properties
- Exact Mass: 203.97400
- Monoisotopic Mass: 203.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.81450
2,3-Dichloro-4-methoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2,3-Dichloro-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019142704-1g |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 95% | 1g |
$690.80 | 2023-09-01 | |
| Crysdot LLC | CD12073238-1g |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 95+% | 1g |
$772 | 2024-07-24 | |
| abcr | AB594060-250mg |
2,3-Dichloro-4-methoxybenzaldehyde; . |
41827-86-5 | 250mg |
€113.20 | 2024-07-19 | ||
| abcr | AB594060-1g |
2,3-Dichloro-4-methoxybenzaldehyde; . |
41827-86-5 | 1g |
€208.50 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435588-100mg |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 97% | 100mg |
¥124.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435588-250mg |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 97% | 250mg |
¥334.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435588-1g |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 97% | 1g |
¥859.00 | 2024-05-14 | |
| eNovation Chemicals LLC | Y1110564-1g |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 95% | 1g |
$450 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435588-5g |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 97% | 5g |
¥5010.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435588-10g |
2,3-Dichloro-4-methoxybenzaldehyde |
41827-86-5 | 97% | 10g |
¥9304.00 | 2024-05-14 |
2,3-Dichloro-4-methoxybenzaldehyde Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2,3-Dichloro-4-methoxybenzaldehyde
Introduction to 2,3-Dichloro-4-methoxybenzaldehyde (CAS No. 41827-86-5)
2,3-Dichloro-4-methoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 41827-86-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This aromatic aldehyde derivative exhibits a unique structural framework, characterized by the presence of both chloro and methoxy substituents on a benzene ring, which endows it with distinct chemical reactivity and potential applications. The compound’s molecular structure, featuring a benzaldehyde core with electron-withdrawing chloro groups at the 2 and 3 positions and an electron-donating methoxy group at the 4 position, makes it a versatile intermediate in synthetic chemistry.
The synthesis and applications of 2,3-Dichloro-4-methoxybenzaldehyde have been extensively explored in recent years. Researchers have leveraged its reactive sites to develop novel methodologies for constructing more complex molecular architectures. For instance, the compound serves as a crucial precursor in the preparation of heterocyclic compounds, which are widely recognized for their biological activity. The chloro and methoxy functional groups provide convenient handles for further chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties.
One of the most compelling aspects of 2,3-Dichloro-4-methoxybenzaldehyde is its role in pharmaceutical development. The benzaldehyde moiety is well-documented for its ability to act as a pharmacophore in various drug molecules. In particular, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. Recent studies have highlighted its utility in generating novel scaffolds that exhibit significant activity against pathogenic bacteria and fungi. The structural features of 2,3-Dichloro-4-methoxybenzaldehyde facilitate the design of molecules that can interact with biological targets in innovative ways, thereby opening new avenues for therapeutic intervention.
The chemical reactivity of 2,3-Dichloro-4-methoxybenzaldehyde has also been a focal point in synthetic organic chemistry research. The presence of both electron-withdrawing and electron-donating groups on the benzene ring creates a balance that influences electrophilic and nucleophilic aromatic substitution reactions. This balance allows chemists to selectively functionalize the molecule at different positions, enabling the construction of complex structures through multi-step synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at specific sites, expanding the compound’s utility as an intermediate.
In addition to its pharmaceutical relevance, 2,3-Dichloro-4-methoxybenzaldehyde has found applications in agrochemical research. Its structural motif is reminiscent of several commercially available pesticides and herbicides, suggesting that it could serve as a precursor for developing next-generation crop protection agents. The ability to modify its functional groups allows researchers to fine-tune its biological activity against pests while minimizing environmental impact. This aligns with global efforts to develop sustainable agrochemical solutions that are both effective and environmentally benign.
The spectroscopic and analytical characterization of 2,3-Dichloro-4-methoxybenzaldehyde has been another area of interest. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including proton (1H) and carbon (13C) NMR as well as two-dimensional techniques like heteronuclear single quantum coherence (HSQC) and carbon-proton correlation (COSY), has been instrumental in elucidating its molecular structure. Mass spectrometry techniques have further confirmed its molecular weight and fragmentation patterns, providing additional evidence for its identity. These analytical methods are essential for ensuring the purity and consistency of the compound during synthesis and application.
Recent advancements in computational chemistry have also contributed to our understanding of 2,3-Dichloro-4-methoxybenzaldehyde. Molecular modeling studies have been conducted to predict its interactions with biological targets, such as enzymes and receptors. These simulations help researchers design derivatives with enhanced binding affinity and selectivity. Additionally, computational methods have been used to explore possible reaction pathways during synthesis, optimizing conditions for higher yields and reduced byproduct formation. Such computational approaches are indispensable in modern drug discovery pipelines.
The future prospects for 2,3-Dichloro-4-methoxybenzaldehyde are promising given its multifaceted utility. Ongoing research aims to expand its applications into new domains, such as material science and specialty chemicals. For instance, its ability to undergo polymerization reactions suggests potential use in creating novel polymers with unique properties. Furthermore, its role as an intermediate in fine chemical synthesis underscores its importance beyond pharmaceuticals.
In conclusion,2,3-Dichloro-4-methoxybenzaldehyde (CAS No. 41827-86-5) is a versatile organic compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and synthetic chemistry. As research continues to uncover new methodologies for utilizing this compound,2,3-Dichloro-4-methoxybenzaldehyde is poised to remain a valuable tool in the scientific community’s arsenal.
41827-86-5 (2,3-Dichloro-4-methoxybenzaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)